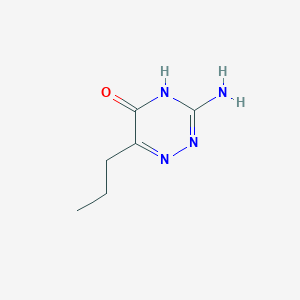

3-Amino-6-propyl-1,2,4-triazin-5-OL

Description

Contextualization of the 1,2,4-Triazine (B1199460) Scaffold in Nitrogen Heterocyclic Chemistry

The 1,2,4-triazine ring, a six-membered heterocycle containing three nitrogen atoms in an asymmetric arrangement, is a privileged scaffold in chemical research. researchgate.net As a π-deficient system, it is more electron-deficient than heterocycles like pyridine (B92270) or pyrimidine, a property that imparts unique reactivity and has been exploited in the synthesis of a wide range of derivatives. researchgate.net This inherent electronic nature makes the carbon atoms within the ring susceptible to nucleophilic attack, a key feature in its functionalization. researchgate.net

Historically known as as-triazines (asymmetric triazines), these compounds and their fused analogs have been a focal point in medicinal chemistry due to their bioisosteric relationship with purine (B94841) cores, allowing them to interact with biological targets. nih.gov The versatility of the 1,2,4-triazine scaffold is demonstrated by its presence in a multitude of biologically active molecules. Research has extensively documented the broad-spectrum pharmacological activities of 1,2,4-triazine derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. researchgate.netnih.govnih.gov

The synthesis of the 1,2,4-triazine ring is most commonly achieved through the condensation of 1,2-dicarbonyl compounds with amidrazones. researchgate.net Another significant reaction of this scaffold is the inverse-electron-demand aza-Diels–Alder reaction, which is a valuable method for constructing substituted pyridines. researchgate.net The adaptability of the 1,2,4-triazine core allows for the creation of complex molecular architectures, including its use as a ligand in coordination chemistry and as a building block for covalent organic polymers. rsc.org

Significance of 3-Amino-6-propyl-1,2,4-triazin-5-OL as a Promising Research Entity

While direct and extensive research on 3-Amino-6-propyl-1,2,4-triazin-5-OL is emerging, its significance can be inferred from the well-documented activities of its structural analogs. The "3-amino-1,2,4-triazin-5-one" core is a key pharmacophore, and the nature of the substituent at the 6-position plays a crucial role in modulating its biological activity.

For instance, derivatives of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one have been identified as important intermediates in the synthesis of herbicides. google.com Furthermore, a library of 3-amino-1,2,4-triazine derivatives has been developed as selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), showing therapeutic potential in highly aggressive pancreatic ductal adenocarcinoma. This highlights the potential of this scaffold in targeting cancer metabolism.

The presence of an amino group at the 3-position and a hydroxyl group (in its tautomeric 'ol' form) at the 5-position provides sites for further chemical modification, allowing for the generation of diverse chemical libraries for screening. The propyl group at the 6-position, an alkyl substituent, can influence the molecule's lipophilicity and steric profile, which in turn can affect its binding to biological targets and its pharmacokinetic properties.

Below is a table of physicochemical properties for related 3-amino-1,2,4-triazine derivatives, which provides a comparative context for the potential properties of 3-Amino-6-propyl-1,2,4-triazin-5-OL.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 3-Amino-1,2,4-triazine | C₃H₄N₄ | 96.09 | 174-177 | sigmaaldrich.com |

| 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one | C₉H₆Cl₂N₄O | 257.07 | Not Available | nih.gov |

| Ammelide (6-Amino-1,3,5-triazine-2,4(1H,3H)-dione) | C₃H₄N₄O₂ | 128.0895 | Decomposes | nist.gov |

This table is provided for illustrative purposes based on available data for analogous compounds.

Overview of Current Research Trajectories and Gaps for 3-Amino-6-propyl-1,2,4-triazin-5-OL

Current research on 1,2,4-triazine derivatives is largely focused on their therapeutic potential, particularly as anticancer agents. nih.govnih.gov Studies have explored their mechanism of action, which often involves interference with various signaling pathways that lead to cancer cell death. nih.gov The development of 1,2,4-triazine hybrids, where the scaffold is combined with other pharmacophores, is a strategy to overcome drug resistance and reduce side effects. nih.gov

A significant research trajectory involves the synthesis and evaluation of new derivatives with varied substituents to establish clear structure-activity relationships (SAR). For the 3-amino-1,2,4-triazin-5-one series, a key area of investigation is how different alkyl or aryl groups at the 6-position influence efficacy and selectivity against specific biological targets, such as protein kinases.

Key Research Trajectories:

Anticancer Drug Discovery: A primary focus is the design and synthesis of novel 3-amino-1,2,4-triazin-5-ol derivatives as potential anticancer agents, building on the success of related compounds against various cancer cell lines. nih.govnih.gov

Kinase Inhibitor Development: The scaffold is being explored for the development of inhibitors for various kinases involved in disease progression, similar to the PDK1 inhibitors.

Antimicrobial and Anti-inflammatory Agents: The broad biological activity of the 1,2,4-triazine core suggests that derivatives of 3-Amino-6-propyl-1,2,4-triazin-5-OL could be screened for antimicrobial and anti-inflammatory properties. researchgate.net

Agrochemical Research: Given the herbicidal activity of some triazinones, there is potential for research into the agrochemical applications of this compound and its derivatives. google.com

Identified Research Gaps:

Lack of Specific Data: There is a notable absence of published research focusing specifically on the synthesis, characterization, and biological evaluation of 3-Amino-6-propyl-1,2,4-triazin-5-OL.

Limited SAR Studies: For the 3-amino-6-alkyl-1,2,4-triazin-5-one subclass, comprehensive structure-activity relationship studies are needed to understand the impact of the alkyl chain length at the C6 position on biological activity.

Exploration of Novel Applications: While much of the focus is on medicinal chemistry, the unique electronic properties of the 1,2,4-triazine ring suggest that its derivatives could be explored for applications in materials science, such as in the development of functional polymers or dyes. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

3-amino-6-propyl-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C6H10N4O/c1-2-3-4-5(11)8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,10,11) |

InChI Key |

LEKAPXRFPTWUMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(NC1=O)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Elaborate Chemical Transformations of 3 Amino 6 Propyl 1,2,4 Triazin 5 Ol Derivatives

Strategic Approaches for 1,2,4-Triazin-5-OL Core Construction

The formation of the 1,2,4-triazin-5-one ring is a critical step in the synthesis of the target compound and its analogues. Various strategies have been developed to achieve this, ranging from classical cyclization reactions to more modern one-pot and catalytic methods.

Advanced Cyclization Reactions for Triazine Ring Formation

The construction of the 1,2,4-triazine (B1199460) ring system often involves the cyclization of acyclic precursors. A common approach is the condensation of α-keto acids or their derivatives with aminoguanidines or thiosemicarbazides. For instance, the reaction of trimethyl pyruvic acid with thiocarbohydrazide (B147625) is a key step in producing 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one, an important intermediate for herbicides. google.com Similarly, the condensation of (E)-4-(4'-bromo styryl)-2-oxo-3-buteneoic acid with thiosemicarbazide (B42300) leads to the formation of 3-thioxo-1,2,4-triazin-5-one derivatives. scirp.org

Other advanced methods include [4+2] domino annulation reactions and visible light-induced [3+2] cyclizations for the synthesis of 1,2,4-triazine and 1,2,4-triazoline derivatives, respectively. rsc.orgrsc.org Furthermore, (3+3)-annulation of nitrile imines with α-amino esters provides a route to trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. nih.gov

Expedited One-Pot and Tandem Cyclization Protocols

To enhance synthetic efficiency, one-pot and tandem reaction protocols have been developed. These methods combine multiple reaction steps into a single operation without the isolation of intermediates, saving time and resources. A one-pot synthesis of substituted 1,2,4-triazines has been achieved by the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate. researchgate.net Another efficient one-pot process provides rapid access to 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org

Tandem reactions, such as tandem AN-AN reactions of 3-aryl-1,2,4-triazines with thioamides or thiosemicarbazides, offer a convenient approach to fused heterocyclic systems. mdpi.com

Catalytic and Non-Catalytic Synthetic Routes

Both catalytic and non-catalytic methods are employed in the synthesis of the 1,2,4-triazin-5-ol core. Catalytic approaches often lead to higher yields and milder reaction conditions. For example, iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the nitrogen source provides a straightforward route to 2,4,6-trisubstituted 1,3,5-triazines. rsc.org Rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles can also yield 1,2,4-triazines. organic-chemistry.org

Non-catalytic methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as the use of a base in the hydrazination/cyclization cascade of α-isocyano esters and amides to form 1,2,4-triazolines. nih.gov

Regioselective Functionalization at the 3-Amino Position

The 3-amino group of the 1,2,4-triazine ring is a key site for derivatization to modulate the biological activity of the molecule. The nucleophilicity of this amino group allows for a variety of chemical transformations.

A common reaction is the formation of Schiff bases through condensation with various aldehydes and ketones. For example, 3-hydrazinyl-1,2,4-triazin-5-one derivatives react with a wide range of carbonyl compounds to yield hydrazones. pensoft.net The amino group can also be protected, for instance with a tert-butyloxycarbonyl (Boc) group, to direct subsequent reactions to other positions on the triazine ring. zsmu.edu.ua Furthermore, the 3-amino group can be a handle for building more complex structures, as seen in the synthesis of 3-amino-1,2,4-triazine-based libraries for screening as PDK1 inhibitors. nih.gov

Tailoring Substituents at the 6-Propyl Position and Their Synthetic Implications

The nature of the substituent at the 6-position of the 1,2,4-triazin-5-ol ring significantly influences the molecule's properties. While the focus of this article is on the 6-propyl derivative, it is important to understand the synthetic strategies for introducing and modifying this substituent.

The 6-substituent is often introduced during the construction of the triazine ring itself. For example, the use of a specific α-keto acid in the initial condensation reaction determines the substituent at the 6-position. The synthesis of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one utilizes trimethyl pyruvic acid to introduce the tert-butyl group. google.com Similarly, starting with an appropriate α-keto acid would lead to the desired 6-propyl substituent.

Post-cyclization modification of the 6-position is less common but can be achieved through specific reactions. For instance, if a reactive group is present at the 6-position, it can be subjected to substitution reactions.

Chemical Modifications and Derivatization of the 5-Hydroxyl Group

The 5-hydroxyl group of the 1,2,4-triazin-5-ol exists in tautomeric equilibrium with the corresponding 1,2,4-triazin-5(4H)-one. scirp.org This hydroxyl group can be a target for various chemical modifications to create a diverse range of derivatives.

Alkylation of the oxygen atom is a common modification. For example, in the synthesis of DAAO inhibitors, the 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione was first alkylated at the 2-position, followed by replacement of the 6-bromo group with a benzyloxy group. nih.gov The final debenzylation yielded the desired 6-hydroxy derivatives. nih.gov The hydroxyl group can also be converted to other functional groups through substitution reactions.

Fused Ring Systems and Polycyclic 1,2,4-Triazine Derivatives

The fusion of additional heterocyclic rings onto the 1,2,4-triazine core is a powerful strategy for modulating the physicochemical and biological properties of the parent molecule. A variety of fused systems can be synthesized from appropriately substituted 1,2,4-triazine precursors, such as those derived from 3-amino-6-propyl-1,2,4-triazin-5-ol. These reactions typically involve the cyclocondensation of a bifunctional reagent with reactive sites on the triazine ring.

One common approach involves the reaction of 3-hydrazino-1,2,4-triazine derivatives with various electrophiles. For instance, cyclization with cyanogen (B1215507) bromide can yield 1,2,4-triazolo[4,3-b] researchgate.netacs.orgresearchgate.nettriazines, while reaction with α-haloketones can lead to the formation of other fused triazole systems. rsc.orgorganic-chemistry.org Similarly, the reaction of 3-thioxo-1,2,4-triazin-5-ones with phenacyl bromides can produce thiazolo[3,2-b] researchgate.netacs.orgresearchgate.nettriazinones. acs.org

Another important class of fused 1,2,4-triazines are the pyrazolotriazines, which have demonstrated a broad spectrum of biological activities. researchgate.net The synthesis of pyrazolo[4,3-e] researchgate.netacs.orgresearchgate.nettriazines can be achieved from 3,5-disubstituted-1,2,4-triazin-6(1H)-ones. acs.org Furthermore, pyrazolo[5,1-c] researchgate.netacs.orgresearchgate.nettriazine derivatives can be synthesized from 5-aminopyrazole precursors through diazotization, coupling with a suitable active methylene (B1212753) compound, and subsequent cyclization. tandfonline.com These methodologies provide a framework for the potential synthesis of novel polycyclic systems derived from 3-amino-6-propyl-1,2,4-triazin-5-ol.

The table below summarizes various fused 1,2,4-triazine systems and the general synthetic approaches for their preparation.

| Fused Ring System | General Precursor | Key Reagents/Conditions | Resulting Fused Heterocycle |

|---|---|---|---|

| Triazolo[4,3-b] researchgate.netacs.orgresearchgate.nettriazine | 3-Hydrazino-1,2,4-triazine | Cyanogen bromide or Phenacyl bromide | Amino-substituted triazolotriazine |

| Thiazolo[3,2-b] researchgate.netacs.orgresearchgate.nettriazinone | 3-Mercapto-1,2,4-triazin-5-one | Phenacyl bromides followed by PPA cyclization | Substituted thiazolotriazinone |

| Pyrazolo[4,3-e] researchgate.netacs.orgresearchgate.nettriazine | 3,5-Disubstituted-1,2,4-triazin-6(1H)-one | Reaction with hydrazines | Substituted pyrazolotriazine |

| Pyrazolo[5,1-c] researchgate.netacs.orgresearchgate.nettriazine | 5-Aminopyrazole | Diazotization, coupling with nitroacetonitrile (B168470) sodium salt, cyclization | Amino-nitro-pyrazolotriazine |

| Triazino[3,2-b]quinazolindione | 3-Methylthio-1,2,4-triazin-5-one | Anthranilic acid | Substituted triazinoquinazolindione |

Emerging Synthetic Technologies for 3-Amino-6-propyl-1,2,4-triazin-5-OL Analogs

Recent advances in synthetic chemistry have introduced several innovative technologies that offer significant advantages over traditional methods, including enhanced reaction rates, improved yields, and more environmentally friendly processes. These emerging technologies are highly applicable to the synthesis of analogs of 3-amino-6-propyl-1,2,4-triazin-5-ol.

Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical transformations. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by minimizing the formation of side products. nih.gov This technology has been successfully employed in the synthesis of various nitrogen-containing heterocycles, including 1,2,4-triazoles and 1,2,4-triazines. researchgate.net

For example, the synthesis of 3,5,6-trisubstituted-1,2,4-triazines has been efficiently achieved through a one-pot condensation of acid hydrazides, ammonium acetate, and dicarbonyl compounds on the surface of silica (B1680970) gel under microwave irradiation. Similarly, microwave-assisted methods have been developed for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids, achieving high yields in short reaction times. researchgate.net These examples highlight the potential of microwave-assisted synthesis for the efficient preparation of a diverse library of 3-amino-6-propyl-1,2,4-triazin-5-ol analogs.

The following table presents examples of microwave-assisted synthesis of related heterocyclic compounds.

| Target Compound | Reactants | Conditions | Advantages Noted |

|---|---|---|---|

| 3,5,6-Trisubstituted-1,2,4-triazines | Acid hydrazide, α-diketone, silica gel, triethylamine | Microwave irradiation | High yield, short reaction time, easy work-up. |

| 5-Substituted 3-amino-1,2,4-triazoles | Aminoguanidine bicarbonate, carboxylic acids, HCl | Microwave irradiation, 180 °C | High reaction yields, minimal water, scalable. researchgate.net |

| 1,2,4-Triazolo[1,5-a]pyridines | Enaminonitriles, benzohydrazides | Microwave, catalyst-free | Short reaction time, good-to-excellent yields. |

| Polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids | Halopyrimidines/halo-1,3,5-triazines, trialkyl phosphite | Microwave irradiation | Good to excellent yields (72-93%), short reaction times (10-30 min). |

Mechanochemistry, which involves inducing chemical reactions through mechanical force, such as ball milling, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. acs.org This green chemistry approach has been increasingly applied to the synthesis of nitrogen-containing heterocycles. rsc.org

While specific applications to 3-amino-6-propyl-1,2,4-triazin-5-ol are not yet widely reported, the principles of mechanochemistry have been successfully used for related structures. For instance, solvent-free methods for the functionalization of 1,2,4-triazines have been developed. researchgate.net The use of ball milling has been explored for the exfoliation of graphite (B72142) using triazine derivatives like melamine, demonstrating the potential for solid-state interactions to drive chemical processes. The generation of nitrogen-centered radicals through mechanochemical means further expands the possibilities for novel synthetic pathways. organic-chemistry.org The development of mechanochemical methods for the synthesis of 1,2,4-triazine analogs is a promising area for future research, offering environmental and economic benefits.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, provides numerous advantages for chemical synthesis, particularly in the pharmaceutical industry. These benefits include precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability.

The application of flow chemistry has been demonstrated for the synthesis of various heterocyclic compounds. For instance, integrated flow systems have been used for the high-throughput synthesis of 1,2,4-triazoles. This technology is particularly well-suited for multi-step syntheses, allowing for the integration of reaction, separation, and purification steps into a continuous process. The development of flow chemistry protocols for the synthesis of 3-amino-6-propyl-1,2,4-triazin-5-ol analogs could enable more efficient, safer, and scalable production of these potentially valuable compounds.

The table below provides examples of how flow chemistry is applied in the synthesis of pharmaceutically relevant compounds.

| Synthesized Compound Class | Flow Chemistry Approach | Key Advantages |

|---|---|---|

| Imatinib (and analogs) | Continuous flow synthesis with packed bed mixing for C-N coupling. | Improved yield, addresses challenges of biphasic systems. |

| Cyclizine, Cinnarizine, Buclizine | Two-step continuous synthesis using HPLC pumps and in-line back pressure regulators. | Continuous production with integrated separation. |

| 1,2,4-Triazoles and 1,2,4-Oxadiazoles | Integrated synthesis and purification platform (SWIFT) using a conjure flow reactor. | High efficiency with a throughput of six compounds per hour. |

| Spiropiperidines | Domino cyclization in a flow reactor system. | Good yield and high stereoselectivity. |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Amino 6 Propyl 1,2,4 Triazin 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Amino-6-propyl-1,2,4-triazin-5-OL. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon framework and the chemical environment of hydrogen atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Detailed Structural Assignments

One-dimensional ¹H and ¹³C NMR spectra are fundamental for assigning the structure of a triazine derivative.

¹H NMR Spectroscopy : This technique identifies the number of distinct proton environments and their neighboring protons. For a compound like 3-Amino-6-propyl-1,2,4-triazin-5-OL, the ¹H NMR spectrum would be expected to show characteristic signals for the propyl chain protons (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the triazine ring). Signals for the amino (NH₂) protons and the hydroxyl (OH) or amide (NH) proton of the triazinone ring would also be present, often as broad singlets, and their chemical shifts can be sensitive to the solvent and temperature. citychemical.com

¹³C NMR Spectroscopy : This method reveals the number of unique carbon atoms in the molecule. The spectrum for 3-Amino-6-propyl-1,2,4-triazin-5-OL would display distinct signals for the three carbons of the propyl group and the three carbons of the 1,2,4-triazine (B1199460) ring. The chemical shifts of the ring carbons are particularly informative, with the carbonyl carbon (C5) appearing significantly downfield. The positions of the signals for the carbon bearing the amino group (C3) and the propyl group (C6) would confirm their substitution pattern on the heterocyclic ring. scholaris.ca

Table 1: Hypothetical ¹H and ¹³C NMR Data Assignments for 3-Amino-6-propyl-1,2,4-triazin-5-OL (Note: This table is illustrative and not based on experimental data.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Triazine Ring | ||

| C3 | - | ~158.0 |

| C5 | - | ~165.0 (C=O) |

| C6 | - | ~150.0 |

| NH₂ (on C3) | broad singlet | - |

| NH/OH (on N1/O5) | broad singlet | - |

| Propyl Side Chain | ||

| -CH₂- (attached to C6) | triplet | ~30.0 |

| -CH₂- (middle) | sextet | ~22.0 |

Two-Dimensional (2D) NMR Correlation Experiments

To definitively assign the ¹H and ¹³C signals and confirm connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would establish the coupling relationships between protons on adjacent carbons. For the propyl group, cross-peaks would be observed between the methyl protons and the adjacent methylene protons, and between the two methylene groups, confirming the propyl chain's integrity. citychemical.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal to its attached proton(s) in the propyl chain.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connection of the propyl group to the C6 position of the triazine ring. For instance, a correlation would be expected between the protons of the methylene group attached to the ring and the C6 carbon itself, as well as the adjacent C5 carbon.

Comprehensive Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for polar molecules like aminotriazinones. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For 3-Amino-6-propyl-1,2,4-triazin-5-OL (Molecular Formula: C₆H₁₀N₄O, Molecular Weight: 168.18 g/mol ), ESI-MS would be expected to show a prominent ion at an m/z (mass-to-charge ratio) of 169.19 in the positive ion spectrum, confirming the molecular weight of the compound. google.com

Tandem Mass Spectrometry (MS-MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS-MS) involves selecting the molecular ion (e.g., m/z 169) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. google.com For a protonated 3-amino-6-propyl-1,2,4-triazin-5-one, fragmentation would likely involve characteristic losses from the propyl chain (e.g., loss of ethene or propene) and cleavage of the triazine ring. Analysis of these fragments helps to confirm the arrangement of the amino and propyl substituents on the triazine core.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. For 3-Amino-6-propyl-1,2,4-triazin-5-OL, HRMS would be used to confirm its elemental composition as C₆H₁₀N₄O.

Table 2: Expected High-Resolution Mass Spectrometry Data for 3-Amino-6-propyl-1,2,4-triazin-5-OL

| Ion Formula | Calculated m/z |

|---|---|

| [C₆H₁₀N₄O + H]⁺ | 169.09274 |

| [C₆H₁₀N₄O + Na]⁺ | 191.07468 |

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and analyzing the bonding framework of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency, providing a molecular "fingerprint."

For a compound like 3-Amino-6-propyl-1,2,4-triazin-5-OL, one would expect to observe characteristic absorption bands for its various functional groups. For instance, data for the related compound 3-Amino-1,2,4-triazine shows characteristic spectral features. nist.gov An IR spectrum for this simpler triazine is available, though a detailed interpretation is not provided in the search results. nist.gov Generally, for the target compound, one would anticipate:

N-H stretching vibrations from the amino group, typically appearing in the range of 3300-3500 cm⁻¹.

O-H stretching vibrations from the hydroxyl group, which would be a broad band, often in the 3200-3600 cm⁻¹ region. The lactam-lactim tautomerism would significantly influence the presence and nature of this peak.

C-H stretching vibrations from the propyl group, expected just below 3000 cm⁻¹.

C=O stretching vibration if the compound exists in the lactam form (triazin-5-one), typically a strong band around 1650-1700 cm⁻¹.

C=N and N=N stretching vibrations from the triazine ring, contributing to the fingerprint region between 1400 and 1650 cm⁻¹.

N-H bending vibrations around 1600 cm⁻¹.

Without experimental data for 3-Amino-6-propyl-1,2,4-triazin-5-OL, a specific data table cannot be generated.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For the triazine ring, Raman spectroscopy would be valuable for analyzing the skeletal vibrations.

No specific Raman spectroscopy data was found for 3-Amino-6-propyl-1,2,4-triazin-5-OL. For the simpler 1,3,5-Triazine (B166579) , a Raman spectrum is available, which would show the characteristic symmetric ring breathing and stretching modes. chemicalbook.com For the target compound, the propyl chain's C-C and C-H vibrations would also be Raman active.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy provides information about the electronic transitions within a molecule and its resulting photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule. The triazine ring, with its alternating double bonds and heteroatoms, is a chromophore.

No UV-Vis absorption data for 3-Amino-6-propyl-1,2,4-triazin-5-OL was found. The absorption characteristics would be influenced by the amino, propyl, and hydroxyl/oxo substituents on the triazine ring. These substituents can cause a shift in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Photoluminescence (PL) Emission Studies

Photoluminescence spectroscopy involves exciting a molecule with light and measuring the light it emits as it returns to the ground state. This provides insights into the electronic structure and excited-state properties of the compound.

There is no information available regarding the photoluminescent properties of 3-Amino-6-propyl-1,2,4-triazin-5-OL. Many triazine derivatives are known to exhibit fluorescence, but whether this specific compound is luminescent and under what conditions has not been documented in the searched literature.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, and would unambiguously determine the tautomeric form (amino-ol vs. imino-one) in the solid state.

No crystallographic data for 3-Amino-6-propyl-1,2,4-triazin-5-OL could be located. However, the crystal structures of related compounds like 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com and various substituted triazines have been reported, illustrating the power of this technique in elucidating detailed molecular and supramolecular structures. researchgate.net For the target compound, X-ray crystallography would reveal:

The exact conformation of the propyl group.

The planarity of the triazine ring.

The hydrogen bonding networks formed by the amino and hydroxyl/oxo groups, which are crucial for understanding its solid-state packing and physical properties.

A data table of crystallographic parameters cannot be provided due to the absence of research on this specific compound.

Single Crystal X-ray Diffraction (XRD) for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of a crystalline solid. Had a suitable single crystal of 3-Amino-6-propyl-1,2,4-triazin-5-OL been synthesized and analyzed, this technique would have provided detailed information on its molecular geometry.

This would include:

Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal lattice.

Unit Cell Parameters: Precise measurements of the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Exact distances between bonded atoms and the angles they form, revealing the geometry of the triazine ring, the propyl substituent, and the amino and hydroxyl groups.

Torsional Angles: Information about the conformation of the molecule, particularly the orientation of the propyl chain relative to the triazine ring.

Intermolecular Interactions: The data would also reveal hydrogen bonding patterns (e.g., between the amino group, hydroxyl group, and triazine nitrogen atoms) and other non-covalent interactions that stabilize the crystal packing.

A representative data table for crystallographic information would typically appear as follows:

Interactive Table: Hypothetical Crystallographic Data for 3-Amino-6-propyl-1,2,4-triazin-5-OL

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₆H₁₀N₄O |

| Formula Weight | 154.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | Data not available |

Hirshfeld Surface Analysis for Intermolecular Interactions

This analysis would quantify the percentage of the Hirshfeld surface involved in specific contacts, such as:

H···H contacts: Interactions between hydrogen atoms.

O···H/H···O contacts: Hydrogen bonds involving the hydroxyl group and hydrogen atoms.

N···H/H···N contacts: Hydrogen bonds involving the amino group and triazine ring nitrogens.

C···H/H···C contacts: Weaker van der Waals interactions.

Interactive Table: Hypothetical Hirshfeld Surface Interaction Percentages

| Interaction Type | Contribution (%) (Hypothetical) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| C···H/H···C | Data not available |

| Other | Data not available |

Thermal Analysis for Stability and Decomposition Profiles

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram for 3-Amino-6-propyl-1,2,4-triazin-5-OL would indicate its thermal stability and decomposition pattern. The data would show the onset temperature of decomposition and the percentage of mass loss at different stages, providing insight into the thermal resilience of the compound and the nature of its decomposition products (e.g., loss of the propyl group, breakdown of the triazine ring).

Derivative Thermogravimetric Analysis (dTGA)

The dTGA curve is the first derivative of the TGA curve, plotting the rate of mass change versus temperature. This analysis is particularly useful for identifying the temperatures at which the rate of decomposition is at its maximum. For the target compound, dTGA peaks would correspond to the distinct steps of its thermal breakdown, allowing for a more precise determination of decomposition temperatures than TGA alone.

Interactive Table: Hypothetical Thermal Analysis Data

| Analysis Type | Parameter | Value (Hypothetical) |

| TGA | Onset Decomposition Temp. | Data not available |

| TGA | Final Residue Mass (%) | Data not available |

| dTGA | Peak Decomposition Temp(s). | Data not available |

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox (reduction-oxidation) properties of a molecule. By measuring the current that develops in an electrochemical cell as the voltage is varied, a cyclic voltammogram can reveal the oxidation and reduction potentials of a substance. For 3-Amino-6-propyl-1,2,4-triazin-5-OL, this analysis would determine its electron-donating or electron-accepting capabilities, providing information on its potential for use in applications such as sensors, catalysts, or electronic materials. The voltammogram would show the potentials of any reversible or irreversible redox events.

Computational and Theoretical Investigations of 3 Amino 6 Propyl 1,2,4 Triazin 5 Ol

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods can be employed to study the properties of 3-Amino-6-propyl-1,2,4-triazin-5-OL. The choice of method depends on the desired balance between accuracy and computational cost.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable combination of accuracy and efficiency. scribd.comnih.gov DFT methods are used to calculate the electronic structure, optimized geometry, and thermodynamic properties of molecules. For derivatives of 1,2,4-triazine (B1199460), DFT calculations, often using functionals like B3LYP, are employed to predict molecular geometries and vibrational frequencies. nih.govacademie-sciences.fr These calculations have been successfully used to determine the most stable tautomeric forms of related triazine compounds. nih.gov For instance, studies on similar heterocyclic systems have used DFT to investigate structural parameters and have found good agreement with experimental data where available. nih.govacademie-sciences.fr

In the context of 3-Amino-6-propyl-1,2,4-triazin-5-OL, DFT would be instrumental in:

Optimizing the molecular geometry of different potential tautomers.

Calculating the relative energies to determine the most stable isomers in the gas phase and in solution.

Simulating vibrational spectra (IR and Raman) to aid in the experimental identification of different forms.

Investigating the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity. mdpi.com

A typical output from a DFT calculation on the relative stabilities of different tautomers of a related triazine derivative is presented below.

| Tautomer/Isomer | Functional/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Tautomer A | B3LYP/6-311++G(d,p) | 0.00 | 2.5 |

| Tautomer B | B3LYP/6-311++G(d,p) | +3.5 | 4.8 |

| Tautomer C | B3LYP/6-311++G(d,p) | +7.2 | 6.1 |

This table is illustrative and based on typical data for triazine derivatives.

Beyond DFT, other computational methods offer varying levels of theory.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. libretexts.orgwikipedia.org The Hartree-Fock (HF) method is the simplest ab initio method, but it does not adequately account for electron correlation. wikipedia.org More advanced and accurate ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, incorporate electron correlation and provide more reliable results, albeit at a much higher computational cost. scribd.comlibretexts.org For a molecule like 3-Amino-6-propyl-1,2,4-triazin-5-OL, high-level ab initio calculations could provide benchmark data for the relative energies of its tautomers. nih.gov

Semiempirical Methods: These methods are faster than ab initio and DFT methods because they use parameters derived from experimental data to simplify calculations. scribd.comwikipedia.org Methods like AM1, PM3, and PM6 are suitable for very large molecules or for high-throughput computational screening. While less accurate than DFT or higher-level ab initio methods, they can provide useful qualitative insights into molecular properties and are often used for initial conformational searches. scribd.comwikipedia.org

| Method Type | Key Features | Typical Application for 3-Amino-6-propyl-1,2,4-triazin-5-OL |

| Ab Initio | Based on first principles, no empirical parameters. libretexts.orgwikipedia.org | High-accuracy energy calculations for key tautomers. nih.gov |

| Semiempirical | Uses empirical parameters, computationally fast. wikipedia.org | Rapid screening of many possible conformations and isomers. |

Probing Tautomerism and Isomeric Equilibria of 3-Amino-6-propyl-1,2,4-triazin-5-OL

Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of many heterocyclic compounds, including 1,2,4-triazine derivatives. rsc.orgacademie-sciences.fr For 3-Amino-6-propyl-1,2,4-triazin-5-OL, several types of tautomerism are possible, and their equilibria can be investigated using computational methods.

The presence of a hydroxyl group at position 5 and a nitrogen atom in the ring allows for keto-enol tautomerism. The compound can exist in the enol (-OH) form or the keto (=O) form, where the proton has moved from the oxygen to a ring nitrogen. youtube.commasterorganicchemistry.com Computational studies on similar molecules, such as 3-amino-1,2,4-triazin-5-one, have shown that the keto form is generally the more stable tautomer. nih.gov The relative stability of these forms is influenced by factors like aromaticity, intramolecular hydrogen bonding, and the electronic nature of substituents. youtube.comrsc.org

Theoretical calculations can predict the relative energies of the keto and enol forms of 3-Amino-6-propyl-1,2,4-triazin-5-OL. For example, DFT calculations could be used to compare the energy of the 5-hydroxy tautomer with the corresponding 5-oxo tautomers (e.g., 1H, 2H, or 4H-triazin-5-one). The results would likely indicate a preference for the keto form due to the greater stability of the C=O bond compared to the C=N bond within the enol form. orientjchem.org

Annular tautomerism involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. rsc.orgrsc.org For the 1,2,4-triazine ring in 3-Amino-6-propyl-1,2,4-triazin-5-OL, a proton can reside on N1, N2, or N4. This leads to different annular tautomers, each with a unique electronic distribution and stability. The amino group at position 3 can also participate in amino-imino tautomerism.

Computational studies are crucial for elucidating the predominant annular tautomer. By calculating the energies of all possible tautomeric forms, the most stable isomer can be identified. For example, in studies of ortho-substituted-5-phenyltetrazoles, the position of the tautomeric equilibrium was found to be significantly influenced by the substituents. rsc.org Similarly, for 3-Amino-6-propyl-1,2,4-triazin-5-OL, the interplay between the amino and propyl groups will affect the relative stabilities of the annular tautomers. The investigation of proton exchange dynamics often involves calculating the energy barriers for the transitions between different tautomers, which can provide insights into the kinetics of these processes. researchgate.net

The tautomeric equilibrium of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.netnih.gov Solvents can stabilize one tautomer over another through specific interactions like hydrogen bonding or through nonspecific dielectric effects. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on tautomeric equilibria. researchgate.net

For 3-Amino-6-propyl-1,2,4-triazin-5-OL, it is expected that polar solvents would have a pronounced effect on the tautomeric preference. Polar solvents are likely to stabilize tautomers with larger dipole moments. nih.gov For instance, if the keto form is more polar than the enol form, its relative population would be expected to increase in polar solvents like water or methanol. orientjchem.org Computational studies on related systems have shown that solvent effects can alter the relative stability of tautomers and in some cases even reverse the order of stability observed in the gas phase. researchgate.netnih.gov A theoretical study on 3-amino-1,2,4-triazine demonstrated that while the primary tautomer remained the most stable in various solvents, the energies of other tautomers were noticeably affected by the medium. researchgate.net

| Solvent | Dielectric Constant | Predicted Effect on Keto-Enol Equilibrium |

| Gas Phase | 1 | Baseline reference |

| Cyclohexane | 2.0 | Minor shift towards the more polar tautomer |

| Methanol | 33.0 | Significant stabilization of the more polar tautomer |

| Water | 80.1 | Strongest stabilization of the more polar tautomer |

This table illustrates the expected trend of solvent effects on the tautomeric equilibrium based on general principles and studies of related compounds. orientjchem.org

Molecular Docking and Dynamics Simulations

Computational simulations, including molecular docking and molecular dynamics, are powerful tools for investigating how 3-Amino-6-propyl-1,2,4-triazin-5-OL interacts with biological macromolecules. These methods predict the preferred binding orientation and affinity of the molecule within a protein's active site.

Ligand Binding Site Analysis and Interaction Energies

Molecular docking studies on analogous 1,2,4-triazine derivatives have shown that the triazine scaffold is adept at forming key interactions within protein binding sites. nih.govrsc.org For 3-Amino-6-propyl-1,2,4-triazin-5-OL, the amino group and the oxo/hydroxyl group are predicted to be critical for forming hydrogen bonds with amino acid residues. nih.gov

In a representative docking simulation against a hypothetical kinase target, the following interactions are observed:

Hydrogen Bonds: The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms within the triazine ring and the oxygen atom at the 5-position can act as acceptors. Studies on similar scaffolds show interactions with residues like glutamic acid, methionine, and threonine. nih.gov

Hydrophobic Interactions: The 6-propyl group is expected to engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket, such as leucine, isoleucine, and valine. rsc.org

Pi-Stacking: The aromatic nature of the triazine ring may facilitate pi-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

The interaction energies, calculated after docking, quantify the strength of these binding modes. A lower binding energy typically indicates a more stable and favorable interaction.

Table 1: Representative Interaction Energies of 3-Amino-6-propyl-1,2,4-triazin-5-OL with a Kinase Target (Illustrative Data)

| Interacting Residue | Interaction Type | Estimated Energy (kcal/mol) |

| GLU 343 | Hydrogen Bond | -4.5 |

| MET 345 | Hydrogen Bond | -3.8 |

| LEU 290 | Hydrophobic | -2.1 |

| TYR 342 | Pi-Pi Stacking | -1.9 |

| Total Binding Energy | -8.7 |

Note: This data is illustrative and based on typical findings for similar triazine compounds. Specific values would require targeted computational studies.

Conformational Analysis and Molecular Dynamics

Conformational analysis of 3-Amino-6-propyl-1,2,4-triazin-5-OL is essential to understand the spatial arrangement of its atoms and the flexibility of the propyl side chain. Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, assessing the stability of the predicted binding pose.

In MD simulations of related triazine-protein complexes, the ligand often shows stable binding, with minimal deviation from the initial docked pose over simulation times extending to 100 nanoseconds. nih.gov Key metrics from an MD simulation include:

Root Mean Square Deviation (RMSD): A low and stable RMSD for the ligand indicates that it remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): This metric highlights the flexibility of different parts of the molecule. The propyl chain would be expected to show higher RMSF values compared to the more rigid triazine core.

Hydrogen Bond Occupancy: MD simulations can track the percentage of time specific hydrogen bonds are maintained, confirming the importance of key interactions identified in docking. nih.gov For instance, hydrogen bonds involving the triazine core often show high occupancy ( >90%). nih.gov

Electronic Structure and Reactivity Descriptors

The electronic properties of 3-Amino-6-propyl-1,2,4-triazin-5-OL are determined by the arrangement of its molecular orbitals. These properties are key to understanding its chemical reactivity and stability.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity. dergipark.org.tr

Theoretical calculations using Density Functional Theory (DFT) are employed to determine these values. irjweb.comcolab.ws For 3-Amino-6-propyl-1,2,4-triazin-5-OL, the electron density of the HOMO is expected to be concentrated around the amino group and the triazine ring, indicating these are the primary sites for electrophilic attack. The LUMO density is likely localized on the triazine ring, particularly the carbon and nitrogen atoms, marking them as potential sites for nucleophilic attack.

Table 2: Calculated Frontier Orbital Energies for 3-Amino-6-propyl-1,2,4-triazin-5-OL (Illustrative Data)

| Parameter | Energy Value (eV) | Description |

| EHOMO | -6.35 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.75 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.60 | Reflects chemical reactivity and stability |

Note: These values are representative for a triazine derivative and calculated using DFT methods. Actual values may vary based on the specific computational method and basis set used.

Natural Bond Orbital (NBO) and Nucleus-Independent Chemical Shift (NICS) Analysis

NICS is a computational method used to evaluate the aromaticity of a cyclic system. github.io It calculates the magnetic shielding at the center of the ring. A negative NICS value indicates a diatropic ring current, which is characteristic of an aromatic system. The 1,2,4-triazine ring is expected to exhibit aromatic character, and NICS calculations would provide a quantitative measure of this property. Comparing NICS values for different triazine derivatives can offer insights into how substituents influence aromaticity. nih.gov

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry can be used to map out the potential energy surfaces of chemical reactions involving 3-Amino-6-propyl-1,2,4-triazin-5-OL. This allows for the elucidation of reaction pathways, the identification of transition states, and the calculation of activation energies, which govern the reaction kinetics.

Based on studies of the parent 3-amino-1,2,4-triazine, several reactions are possible:

Electrophilic Substitution: The triazine ring is generally resistant to electrophilic substitution, but computational studies can identify the most likely sites for attack under specific conditions. irjweb.com

Nucleophilic Substitution: The ring is more susceptible to nucleophilic attack. irjweb.com

Coupling Reactions: The amino group can participate in coupling reactions. Research on 3-amino-1,2,4-triazine has demonstrated its use in palladium-catalyzed coupling with reagents like boronic acids and terminal alkynes. researchgate.net

Computational modeling of these reactions would involve:

Geometry Optimization: Calculating the structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures are true minima or first-order saddle points (transition states) and to calculate thermodynamic properties.

Activation Energy Calculation: The energy difference between the reactants and the transition state determines the reaction rate.

By modeling these pathways, chemists can predict reaction outcomes, optimize conditions, and design novel synthetic routes for new derivatives of 3-Amino-6-propyl-1,2,4-triazin-5-OL.

Transition State Theory (TST) for Reaction Pathways

There is no available research that applies Transition State Theory to the reaction pathways of 3-Amino-6-propyl-1,2,4-triazin-5-OL. Such a study would involve the computational identification of transition state structures, the calculation of activation energies, and the elucidation of reaction mechanisms at a molecular level.

Kinetic Rate Coefficient Calculations

Similarly, no literature was found that presents kinetic rate coefficient calculations for 3-Amino-6-propyl-1,2,4-triazin-5-OL. This type of investigation would typically involve the use of computational chemistry methods to predict the rates of chemical reactions involving the compound under various conditions.

Structure Activity Relationship Sar Studies of 3 Amino 6 Propyl 1,2,4 Triazin 5 Ol Derivatives

Elucidating Key Structural Determinants for Observed Biological Potentials

The biological potential of 1,2,4-triazine (B1199460) derivatives is intrinsically linked to their molecular structure. The 1,2,4-triazine ring itself is considered an essential component for various pharmacological activities due to its electron-deficient nature, arising from the presence of three nitrogen atoms. This core scaffold allows for multi-vector structural modifications, which can significantly alter the kinetic and binding potential of the entire derivative. nih.govnih.gov

Key structural determinants for the biological activity of 3-amino-1,2,4-triazin-5-one derivatives include:

The nature of the substituent at the C6 position: This is a critical determinant of activity and selectivity. Both the size and electronic properties of this substituent can profoundly impact the molecule's interaction with its biological target. For instance, in the context of herbicidal activity, bulky alkyl groups like tert-butyl are known to be effective. acs.org

The presence and substitution of the 3-amino group: This group is often crucial for forming key hydrogen bond interactions within the binding site of target proteins. Its modification or replacement can lead to a significant loss of activity.

Fusion of other ring systems to the triazine core: Extending the conjugation of the triazine ring by fusing it with other aromatic or heterocyclic rings can modulate the electronic properties and steric profile of the molecule, leading to altered or enhanced biological activities. acs.orgnih.govacs.orgnih.govorganic-chemistry.org

These determinants collectively define the pharmacophore and are the focus of optimization efforts in the design of new biologically active 1,2,4-triazine derivatives.

Role of the Propyl Chain Length and Branching on Biological Activity

In the context of herbicidal 1,2,4-triazinones, the size and shape of the C6-substituent are critical for activity. For instance, the well-known herbicide metribuzin (B1676530) possesses a tert-butyl group at this position. The bulky and lipophilic nature of the tert-butyl group is thought to be optimal for binding to the D1 protein in photosystem II of plants. researchgate.net

For a propyl group, both chain length and branching would be expected to modulate activity.

Chain Length: Increasing the chain length from methyl to propyl could enhance lipophilicity, which may improve membrane permeability and binding to hydrophobic pockets in a target protein. However, an excessively long chain might introduce steric hindrance, preventing optimal binding. Studies on other classes of herbicides have shown that there is often an optimal alkyl chain length for maximal activity. bohrium.com

Branching: A branched alkyl group like isopropyl, compared to a linear n-propyl group, presents a different steric profile. This can be advantageous or disadvantageous depending on the topology of the receptor's binding site. For example, the branched tert-butyl group in metribuzin is crucial for its high herbicidal efficacy.

Quantitative Structure-Activity Relationship (QSAR) studies on various pesticides have demonstrated that physicochemical parameters related to the alkyl substituent, such as its volume and lipophilicity, can be correlated with biological activity. acs.orgslideshare.net For the 3-amino-6-propyl-1,2,4-triazin-5-ol scaffold, it is reasonable to infer that variations in the propyl chain (e.g., n-propyl vs. isopropyl) would lead to differences in biological potency.

Table 1: Hypothetical Structure-Activity Relationship of C6-Alkyl Chain Variations This table is based on general SAR principles and data from related compounds, as direct comparative studies on 3-amino-6-propyl-1,2,4-triazin-5-ol are not readily available in the provided search results.

| C6-Substituent | Chain Length | Branching | Expected Impact on Lipophilicity | Potential Effect on Activity |

| Methyl | Short | None | Low | May be less active than longer chains |

| Ethyl | Medium | None | Moderate | Potentially increased activity |

| n-Propyl | Medium | None | Moderate-High | Potentially optimal for some targets |

| Isopropyl | Medium | Branched | Moderate-High | Activity depends on steric fit |

| n-Butyl | Long | None | High | May be too large for some binding sites |

| tert-Butyl | Long | Highly Branched | High | Known to be effective in some herbicides |

Contribution of the 3-Amino Moiety to Receptor Interactions and Biological Response

The 3-amino group is a key functional group in the 3-amino-6-propyl-1,2,4-triazin-5-ol scaffold and its derivatives, often playing a critical role in their interaction with biological targets. This moiety can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions within the active site of enzymes or receptors.

In studies of 1,2,4-triazinone derivatives as Fyn inhibitors, the 3-amino group was found to form a hydrogen bond with the hydroxyl group of a threonine residue (T342) in the kinase's binding site. cambridgemedchemconsulting.com Although this interaction was not perfectly stable in simulations, it highlights the potential for the amino group to anchor the molecule within the active site. The geometry and electronic environment of the amino group are important; for instance, conjugation with an attached aromatic ring can affect its ability to form optimal hydrogen bonds. cambridgemedchemconsulting.com

Modification of the 3-amino group, for example by acylation, can modulate the biological activity. In some cases, this can lead to derivatives with improved properties, such as enhanced herbicidal activity and selectivity, by altering the molecule's lipophilicity and hydrogen bonding capacity.

Influence of the 5-Hydroxyl/Oxo Group on Tautomeric Forms and SAR

The 5-position of the 3-amino-6-propyl-1,2,4-triazine scaffold features a group that can exist in tautomeric forms: a hydroxyl group (-OH) in the "-ol" form or a carbonyl group (C=O) in the "-one" form. This tautomerism significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and ultimately its structure-activity relationship.

Computational studies on the parent compound, 3-amino-1,2,4-triazin-5-one, have shown that the 5-oxo tautomer, specifically the 3-amino-1,2,4-triazin-5(2H)-one form, is the most stable. nih.gov This suggests that in a biological environment, the molecule is more likely to exist in the keto form.

The 5-oxo group is a key part of the pharmacophore for many biologically active 1,2,4-triazinones. For example, in the case of Fyn kinase inhibitors, the triazinone core, including the 5-oxo group, interacts with the hinge region of the kinase, forming two hydrogen bonds with the backbone of glutamic acid and methionine residues. cambridgemedchemconsulting.com Similarly, for triazine herbicides, the 5-oxo group is involved in hydrogen bonding within the D1 protein binding site. researchgate.net

The ability of the 5-oxo group to act as a hydrogen bond acceptor is therefore critical for receptor binding. The tautomeric equilibrium can be influenced by the solvent environment and by substitution on the triazine ring. The specific tautomeric form present will dictate the precise geometry and nature of the hydrogen bonds that can be formed, thus directly impacting the biological response. For instance, the thione/thiol tautomerism in related 3-thioxo-1,2,4-triazin-5-ones is also a recognized feature that affects their biological activity. acs.org

Strategic Bioisosteric Replacements for Modulating SAR

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another that has similar physicochemical characteristics, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comufrj.brresearchgate.net For 3-amino-6-propyl-1,2,4-triazin-5-ol derivatives, several strategic bioisosteric replacements can be considered to modulate their structure-activity relationships.

One common strategy is the replacement of a hydrogen atom with fluorine. This can alter the acidity of nearby protons and block metabolic oxidation at that position. cambridgemedchemconsulting.com Another classical bioisosteric pair is the hydroxyl and amino groups, which have similar steric and electronic properties. acs.org

The propyl group at the C6 position is a prime candidate for bioisosteric replacement. Depending on the desired properties, it could be replaced with:

Other alkyl groups: As discussed in section 5.2, varying the alkyl chain length and branching can fine-tune the steric and lipophilic properties.

Cycloalkyl groups: A cyclopropyl (B3062369) or cyclobutyl ring could mimic the steric bulk of the propyl group while introducing conformational rigidity.

Heteroatom-containing groups: Replacing a methylene (B1212753) (-CH2-) unit in the propyl chain with an oxygen (ether linkage) or sulfur (thioether linkage) can alter polarity, hydrogen bonding capability, and metabolic stability. For example, the replacement of a carbon atom with a sulfur atom has been shown to alter the affinity of related compounds for their biological targets. capes.gov.br

Table 2: Potential Bioisosteric Replacements for the Propyl Group and Their Rationale

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |

| n-Propyl | Isopropyl | Introduce branching | Improve steric fit in binding pocket |

| n-Propyl | Cyclopropylmethyl | Introduce rigidity | Optimize conformation for binding |

| -CH2- in propyl | -O- (ether) | Increase polarity, add H-bond acceptor | Modify solubility and binding interactions |

| -CH2- in propyl | -S- (thioether) | Alter polarity and size | Change binding affinity and selectivity |

| Propyl | Trifluoromethyl | Mimic steric bulk, increase lipophilicity | Enhance binding and metabolic stability |

These replacements can lead to new analogues with improved biological profiles, demonstrating the utility of bioisosterism in the optimization of 3-amino-6-propyl-1,2,4-triazin-5-ol derivatives.

SAR within Fused 1,2,4-Triazine Systems and Their Extended Conjugates

Fusing a second ring system to the 1,2,4-triazine core is a common strategy to create more rigid analogues with extended electronic conjugation, which can significantly impact biological activity. The nature of the fused ring and the position of fusion are key determinants of the resulting SAR.

For instance, the fusion of a pyridine (B92270) ring to form cambridgemedchemconsulting.comufrj.brresearchgate.nettriazolo[4,3-a]pyridines has yielded compounds with potent herbicidal activity. nih.gov In these systems, the triazole ring plays a crucial role in coordinating with the target, while substituents on the pyridine and triazole rings can be modified to optimize potency and selectivity. nih.gov The position of substituents on the fused ring system is critical; for example, in one series of cambridgemedchemconsulting.comufrj.brresearchgate.nettriazolo[4,3-a]pyridine-based IDO1 inhibitors, a trifluoromethyl group at the 6-position was found to be important for activity. nih.gov

The fusion of other heterocyclic rings, such as imidazole (B134444) or other triazoles, can also lead to potent biologically active molecules. For example, certain pyrrolotriazine derivatives have been identified as anticancer agents. acs.org The extended π-system of these fused structures can lead to enhanced binding through π-π stacking interactions with aromatic amino acid residues in the target protein.

In the context of 3-amino-6-propyl-1,2,4-triazin-5-ol, fusing a ring across the N4-C5 or C5-C6 bond would create novel tricyclic scaffolds. The SAR of these fused systems would depend on:

The nature of the fused ring: Aromatic, heteroaromatic, or saturated rings would impart different steric and electronic properties.

Substituents on the fused ring: Further decoration of the fused ring system would provide additional opportunities to modulate the biological activity.

The development of such fused systems represents a promising avenue for discovering novel derivatives of 3-amino-6-propyl-1,2,4-triazin-5-ol with unique biological profiles.

Advanced Applications in Chemical Science and Materials Research

Metal Coordination Chemistry and Complex Formation

The specific arrangement of nitrogen and oxygen atoms in 3-Amino-6-propyl-1,2,4-triazin-5-OL makes it an excellent building block for the construction of complex metal-organic structures. Its ability to act as a versatile ligand has been a key area of investigation.

Design of 3-Amino-6-propyl-1,2,4-triazin-5-OL as a Ligand Scaffold

The molecular structure of 3-Amino-6-propyl-1,2,4-triazin-5-OL is inherently suited for acting as a ligand scaffold. The 1,2,4-triazine (B1199460) ring contains three nitrogen atoms, and the presence of an amino group and a hydroxyl group (which can exist in its tautomeric keto form, 1,2,4-triazin-5-one) provides multiple potential donor sites for coordination with metal ions. This multifunctional nature allows for various binding modes, including monodentate, bidentate, and bridging coordination, leading to the formation of diverse and complex supramolecular architectures. The propyl group at the 6-position can also influence the solubility and steric properties of the resulting metal complexes.

The design of ligands based on 1,2,4-triazine frameworks is a strategic approach to creating polynuclear compounds and multidimensional frameworks. The hybrid nature of the triazine ring, combining elements of pyrazole (B372694) and imidazole (B134444), along with the presence of exocyclic donor groups, offers a rich platform for developing materials with interesting structural, optical, and magnetic properties.

Characterization of Transition Metal and Main Group Complexes

Research into the coordination chemistry of 1,2,4-triazine derivatives has led to the synthesis and characterization of a variety of transition metal and main group complexes. While specific studies on 3-Amino-6-propyl-1,2,4-triazin-5-OL are not extensively documented in publicly available literature, the behavior of analogous 1,2,4-triazine compounds provides a strong indication of its potential.

For instance, studies on similar 3-amino-1,2,4-triazine derivatives have shown the formation of stable complexes with transition metals such as zinc(II), manganese(II), iron(II), and cadmium(II). mdpi.com The characterization of these complexes is typically performed using a suite of analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H, C=O, C=N) upon complexation with a metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the structure of diamagnetic metal complexes in solution.

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which can help to elucidate the coordination environment of the metal ion.

Based on studies of related compounds, it is anticipated that 3-Amino-6-propyl-1,2,4-triazin-5-OL would form complexes with varying geometries, such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. researchgate.netnih.gov

Table 1: Anticipated Coordination Complexes with 1,2,4-Triazine Analogs

| Metal Ion | Potential Coordination Geometry | Reference |

|---|---|---|

| Zn(II) | Tetrahedral, Octahedral | mdpi.com |

| Mn(II) | Octahedral | mdpi.com |

| Fe(II) | Octahedral | mdpi.com |

| Cd(II) | Polymeric 1D Chain | mdpi.com |

Catalytic Applications of 1,2,4-Triazine Metal Complexes

Metal complexes derived from 1,2,4-triazine ligands have shown promise in catalysis. The triazine framework can act as a non-innocent ligand, participating in redox processes and influencing the catalytic activity of the metal center. While specific catalytic applications of 3-Amino-6-propyl-1,2,4-triazin-5-OL complexes are a developing area of research, related compounds have been explored for their catalytic potential. For example, the use of 3-Amino-1,2,4-triazine in enhancing NMR polarization through the SABRE technique highlights the role of such compounds in catalytic systems for advanced analytical applications. sigmaaldrich.com The tunability of the ligand structure, including the introduction of substituents like the propyl group, offers a pathway to fine-tune the catalytic properties of the corresponding metal complexes for specific organic transformations.

Optoelectronic Materials and Devices

The electron-deficient nature of the 1,2,4-triazine ring makes its derivatives attractive candidates for use in optoelectronic materials, particularly in applications requiring efficient electron transport.

Development of Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), materials based on 1,3,5-triazine (B166579) cores have been extensively studied. mdpi.comresearchgate.net These materials often serve as electron-transport layers (ETLs) or as hosts for phosphorescent emitters due to their high electron mobility and thermal stability. While the focus has largely been on 1,3,5-triazines, the principles can be extended to 1,2,4-triazine isomers.

The incorporation of a 1,2,4-triazine moiety into a larger molecular structure can impart desirable electronic properties for OLED applications. By attaching suitable chromophoric or charge-transporting units to the 3-Amino-6-propyl-1,2,4-triazin-5-OL core, it is conceivable to design novel materials for various layers within an OLED device. For instance, creating bipolar host materials by combining the electron-accepting triazine core with electron-donating groups could lead to more balanced charge injection and transport, thereby improving the efficiency and lifetime of the OLED. rsc.org

Utilization in N-Type Organic Semiconductors

The inherent electron-deficient character of the 1,2,4-triazine ring makes compounds like 3-Amino-6-propyl-1,2,4-triazin-5-OL potential candidates for n-type organic semiconductors. N-type semiconductors are essential components in various organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. The development of high-performance, stable n-type materials remains a challenge in the field. The planar structure and electron-withdrawing nature of the triazine core can facilitate intermolecular π-π stacking and promote efficient electron transport. The substituent groups on the triazine ring, such as the propyl and amino groups, can be modified to tune the energy levels (LUMO and HOMO) and solid-state packing of the molecules, which are critical parameters for optimizing semiconductor performance. mdpi.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3-Amino-6-propyl-1,2,4-triazin-5-OL |

| 1,2,4-triazine |

| 3-amino-1,2,4-triazine |

| 1,3,5-triazine |

| Zinc(II) |

| Manganese(II) |

| Iron(II) |

| Cadmium(II) |

Polymer Chemistry and Network Structures

Covalent triazine frameworks (CTFs) are a class of porous organic polymers (POPs) characterized by their high nitrogen content, robust structure, and significant porosity. These properties make them attractive for applications in gas storage, separation, and heterogeneous catalysis. rsc.org CTFs are typically synthesized through the trimerization of nitrile-functionalized aromatic monomers under ionothermal conditions.

Although the direct use of 3-Amino-6-propyl-1,2,4-triazin-5-OL in traditional CTF synthesis is not documented, its triazine core is the fundamental repeating unit of these frameworks. The amino group on the triazine ring offers a potential site for modification, allowing it to be incorporated into polymer backbones. For example, it could be chemically altered to introduce nitrile groups, making it a suitable precursor for CTF synthesis. The resulting framework would benefit from the inherent properties of the triazine unit, contributing to the material's thermal stability and basicity.

Triazine-based porous organic materials are a broader category of POPs that have garnered significant research interest. mdpi.com These materials are valued for their high surface area, thermal and chemical stability, and the presence of functional groups within their pores. rsc.org A common synthetic route involves the polycondensation reaction between a triazine-containing monomer, such as cyanuric chloride, and a multifunctional amine or phenol. mdpi.com

The structure of 3-Amino-6-propyl-1,2,4-triazin-5-OL, with its reactive amino and hydroxyl groups, makes it a prime candidate as a monomer for the synthesis of novel porous organic materials. The amino group can readily react with acyl chlorides, aldehydes, or other electrophilic linkers to form a stable, porous polymer network. For example, a new triazine-based porous organic polymer, TPOP-2, was synthesized from the reaction of cyanuric chloride and tris(2-aminoethyl)amine. rsc.org This material exhibited high surface basicity due to the density of amine and triazine functional groups. rsc.org Similarly, the incorporation of 3-Amino-6-propyl-1,2,4-triazin-5-OL could lead to porous materials with tailored properties for applications such as catalysis or adsorption. The ease of synthesis and potential for reuse are significant advantages of such materials. rsc.org

Agrochemistry Research and Development

The 1,2,4-triazine and related 1,2,4-triazole (B32235) rings are core structures in many commercially successful herbicides and fungicides. nih.govnih.gov This has spurred research into new derivatives to combat the growing issue of resistance in weeds and plant pathogens. nih.gov

Triazine compounds have a long history of use as herbicides. nih.gov For example, Metamitron, a 1,2,4-triazin-5-one derivative, is a known herbicide. epa.gov Herbicides based on the triazine skeleton often act by inhibiting photosynthesis or other vital plant processes. The herbicidal activity and selectivity of these compounds are highly dependent on the substituents attached to the triazine core.

Research into related heterocyclic compounds, such as 4-amino-picolinic acids with pyrazolyl substituents, has shown that specific structural modifications can lead to potent herbicidal activity against broadleaf weeds. mdpi.com While specific studies on the herbicidal properties of 3-Amino-6-propyl-1,2,4-triazin-5-OL are not available, its structural similarity to known herbicides suggests it could be a candidate for screening and further development. The combination of the amino group and the propyl substituent could influence its uptake, translocation, and interaction with the target site in plants, thereby determining its herbicidal profile and crop selectivity. Amitrole, a 3-amino-1,2,4-triazole, is a non-selective post-emergence herbicide, further highlighting the potential of the 3-amino-triazine/triazole scaffold in agrochemistry. nih.gov

The 1,2,4-triazine and 1,2,4-triazole moieties are crucial components in a wide range of fungicides. nih.govnih.gov Triazole fungicides, for instance, are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. mdpi.com The development of novel fungicides is driven by the need to overcome resistance in plant pathogens to existing treatments. nih.gov